3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one: is an organic compound belonging to the class of dihydroisocoumarins. It is characterized by its lactone structure, which is a cyclic ester. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phenol and Ethyl Acetoacetate Method: One common synthetic route involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst such as aluminum chloride.
Oxidation of Isocoumarin: Another method involves the oxidation of isocoumarin derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one can undergo oxidation reactions to form various oxidized derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetyl chloride, benzoyl chloride.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: This compound is used in biological studies to understand the behavior of lactones and their derivatives in biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials due to its reactivity and versatility.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways in cells, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Uniqueness:
Properties
IUPAC Name |
3-acetyl-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-5,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHNJBMJDMZNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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